molecular formula C15H13Cl2NO2 B5764566 5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide

5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide

Cat. No.: B5764566
M. Wt: 310.2 g/mol
InChI Key: HJOGSHUFKQORLN-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a methoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The 4-chloro-2-methylaniline is reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(4-chloro-2-methylphenyl)-2-methoxybenzamide: Lacks the chlorine atom on the benzamide ring.

    5-chloro-N-(4-chlorophenyl)-2-methoxybenzamide: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide is unique due to the presence of both chlorine atoms and the methoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a pharmacologically active compound and its versatility in various chemical reactions.

Properties

IUPAC Name

5-chloro-N-(4-chloro-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-7-10(16)3-5-13(9)18-15(19)12-8-11(17)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGSHUFKQORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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